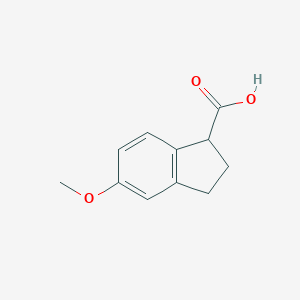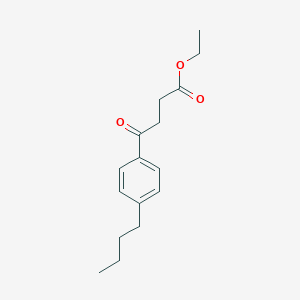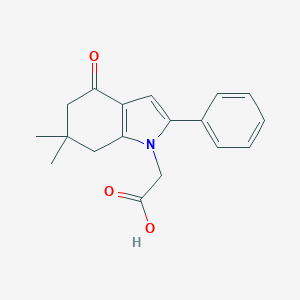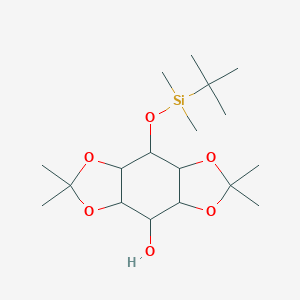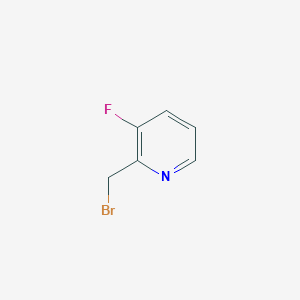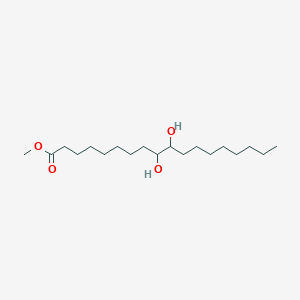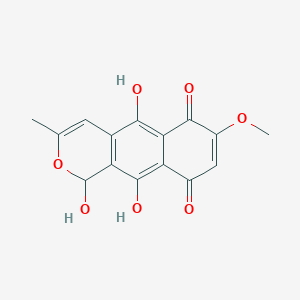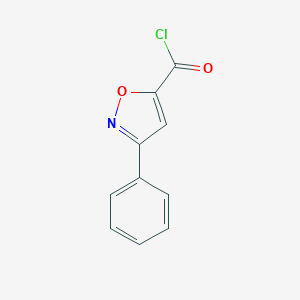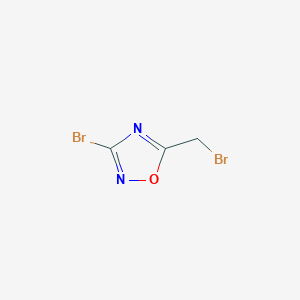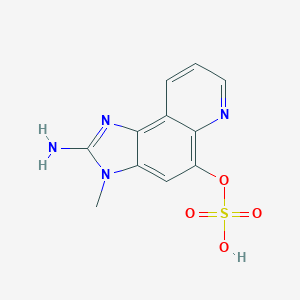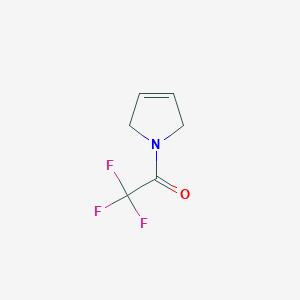
1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole
Overview
Description
Trifluoroacetyl compounds are generally used as intermediates in organic synthesis . They are known for their reactivity and are often used in the formation of other functional groups.
Synthesis Analysis
The synthesis of trifluoroacetyl compounds often involves the use of trifluoroacetic acid or its derivatives . The specific synthesis pathway would depend on the structure of the desired product.Molecular Structure Analysis
The molecular structure of trifluoroacetyl compounds can be determined using various spectroscopic techniques . The presence of the trifluoroacetyl group can influence the overall structure and properties of the molecule.Chemical Reactions Analysis
Trifluoroacetyl compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with amines to form amide bonds . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Trifluoroacetyl compounds typically have strong electronegativity due to the presence of fluorine atoms, which can influence their physical and chemical properties .Scientific Research Applications
DNA-Groove Binders
Field
Chemistry and Biochemistry
Application
The compound is used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
Method
The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
Results
The compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
Anti-Aging Peptides
Field
Cosmetology
Application
The compound is used in the development of new peptides for skin care .
Method
The specific method of application or experimental procedure was not detailed in the source .
Results
The results or outcomes obtained were not specified in the source .
Anticonvulsants
Field
Pharmacology
Application
The compound is used in the search for new anticonvulsants .
Method
The compound is synthesized through an optimized coupling reaction .
Results
The compound showed potent anticonvulsant properties and was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Organotin(IV) Complexes
Application
The compound is used in the synthesis of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid .
Method
The compound is synthesized and characterized by elemental analysis and spectral studies .
Results
These complexes were tested against different bacteria and fungi to determine their toxicity .
Fluoroalkylated 1,3,4-Oxadiazoles
Field
Chemistry
Application
The compound is used in the synthesis of fluoroalkylated 1,3,4-oxadiazoles .
Method
The compound is synthesized through heterocyclization of tri- and difluoroacetylated thiosemicarbazides using dicyclohexylcarbodiimide .
Results
The compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
Organic Synthesis
Application
The compound is used in organic synthesis as a solvent, catalyst, and reagent .
Method
Many chemical transformations should be done with the aid of this compound, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations .
Results
The compound has been widely used in organic synthesis due to its strong acidity, high dielectric constant, miscibility with water and most organic solvents, and relatively low boiling point .
Trifluoroacetylation
Application
The compound is used in trifluoroacetylation in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPMSXOYNPRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

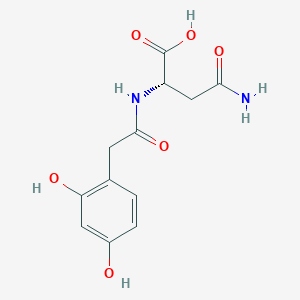
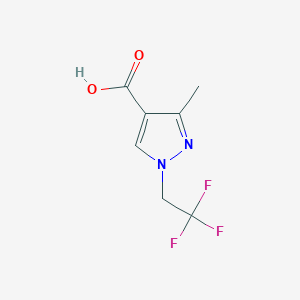
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
